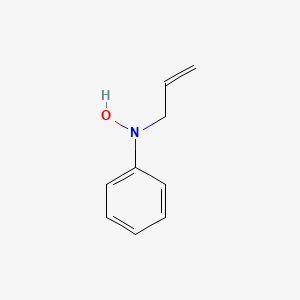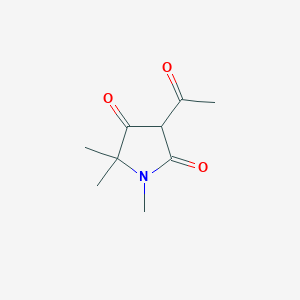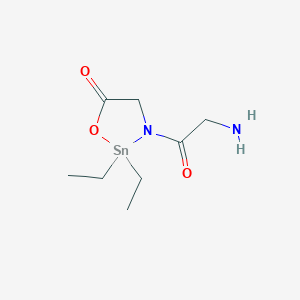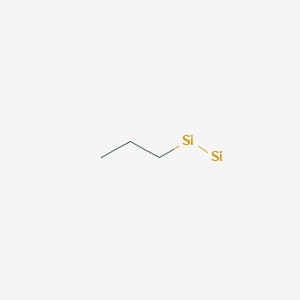
Benzenamine, N-hydroxy-N-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-hydroxy-N-2-propenyl- is an organic compound with the molecular formula C9H11NO It is a derivative of benzenamine (aniline) where the nitrogen atom is substituted with a hydroxy group and a 2-propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-hydroxy-N-2-propenyl- typically involves the reaction of aniline with appropriate reagents to introduce the hydroxy and 2-propenyl groups. One common method is the reaction of aniline with allyl bromide in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of Benzenamine, N-hydroxy-N-2-propenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-hydroxy-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxy group or to hydrogenate the 2-propenyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Aniline derivatives or fully hydrogenated products.
Substitution: Halogenated or nitrated benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine, N-hydroxy-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-hydroxy-N-2-propenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the 2-propenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline (Benzenamine): The parent compound without the hydroxy and 2-propenyl groups.
N-Hydroxyaniline: Aniline with a hydroxy group attached to the nitrogen atom.
N-Allylaniline: Aniline with an allyl group attached to the nitrogen atom.
Uniqueness
Benzenamine, N-hydroxy-N-2-propenyl- is unique due to the presence of both hydroxy and 2-propenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
117531-28-9 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
N-phenyl-N-prop-2-enylhydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-2-8-10(11)9-6-4-3-5-7-9/h2-7,11H,1,8H2 |
Clé InChI |
XLIYXGRLXYCYTG-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
dimethylsilane](/img/structure/B14285437.png)
![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)




![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)

![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)

![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)

